molecular formula C9H13N3 B1329628 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile CAS No. 23996-25-0

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Cat. No.: B1329628
CAS No.: 23996-25-0
M. Wt: 163.22 g/mol
InChI Key: UIDDPPKZYZTEGS-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the respiratory system . It is a compound that can have an impact on the respiratory system, potentially causing acute toxic effects .

Mode of Action

This compound is used as a curing agent for epoxy resins . It has excellent compatibility with epoxy resins, and it can be widely used in epoxy resin adhesion, coating, casting, sealing, impregnation, and composite materials .

Biochemical Pathways

The compound interacts with epoxy resins to form network polymers with improved thermal resistance and physical properties . This process involves the cross-linking of the epoxy resin molecules, which is facilitated by the this compound.

Pharmacokinetics

It is known that the compound has aboiling point of 245-246 °C and a density of 0.950 g/mL at 25 °C . These properties may influence its distribution and elimination in the body.

Result of Action

The result of the action of this compound is the formation of a hardened, thermally resistant material when it is used to cure epoxy resins . The cured material has a deformation temperature of 150-170 degrees .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For example, the curing process typically takes place at 60 degrees for 2 hours followed by 70 degrees for 4 hours or 70 degrees for 1 hour followed by 150 degrees for 1 hour . The compound should be handled in a ventilated enclosure to minimize exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile typically involves a two-step process:

    Imidazole Formation: The initial step involves the formation of 2-ethyl-4-methylimidazole.

    Nitrile Addition: The second step involves the addition of a nitrile group to the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is unique due to the presence of both ethyl and methyl groups on the imidazole ring along with a propanenitrile group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDDPPKZYZTEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066949
Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23996-25-0
Record name 2E4MZ-CN
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
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Record name 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile
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Record name 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
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Q & A

Q1: What is the primary application of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in the context of the provided research?

A1: The research primarily focuses on this compound as an accelerant or catalyst in epoxy resin curing systems [, , , , , ].

Q2: How does this compound impact the curing process of epoxy resins?

A2: this compound significantly accelerates the curing reaction between epoxy resins and anhydride curing agents like hexahydrophthalic anhydride [, , ]. This results in faster curing times, making it suitable for industrial applications like liquid composite molding [].

Q3: Beyond simply accelerating the curing process, are there other notable effects of this compound on the final epoxy resin properties?

A3: Yes, research indicates that the presence of this compound can impact the electrical resistivity of the cured epoxy resin. For example, a study found that a specific formulation of epoxy resin, hexahydrophthalic anhydride, and 0.5 wt% this compound resulted in a composite with a low electrical resistivity of 11.68 Ω·cm [].

Q4: The research mentions using this compound in conjunction with silver particles in epoxy resins. What is the purpose of this combination?

A4: This combination is specifically aimed at developing silver adhesives for use in Light Emitting Diode (LED) devices []. The this compound facilitates the curing of the epoxy resin, while the silver particles impart electrical conductivity to the adhesive, making it suitable for die-attach applications in LEDs.

Q5: Are there any studies on the stability of this compound in epoxy formulations?

A5: Yes, one study found that an epoxy system based on diglycidyl ether of bisphenol A (DGEBA) and this compound exhibited a shelf life of more than 4 days at room temperature and over 6 months at -18 °C []. This indicates its potential for single-component epoxy formulations with practical storage stability.

Q6: The research mentions "in situ-formed silver nanoparticles" in the context of this compound. Can you elaborate on this concept?

A6: Researchers explored a novel method to create silver nanoparticles directly within an epoxy resin matrix using this compound []. A silver-imidazole complex, formed using silver acetate and this compound, decomposes during the curing process. This decomposition reduces silver ions to silver atoms, leading to the formation of silver nanoparticles. The released this compound acts as a catalyst for the epoxy curing, making it a multifunctional component in this system.

Q7: Does the research provide any insights into the material compatibility of this compound beyond epoxy resins?

A7: While the provided research primarily focuses on epoxy resin applications, one study explored its use in epoxy/polyamide/core-shell rubber/anhydride blends []. This suggests potential compatibility and functionality with other polymers like polyamides and core-shell rubbers, opening avenues for further research in diverse material systems.

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